molecular formula C6H10O2 B3021973 3-Methylcyclobutanecarboxylic acid CAS No. 87863-09-0

3-Methylcyclobutanecarboxylic acid

Cat. No.: B3021973
CAS No.: 87863-09-0
M. Wt: 114.14 g/mol
InChI Key: ZLXHOVJKNATDMT-UHFFFAOYSA-N
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Description

3-Methylcyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O2. It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

3-Methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylcyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

3-Methylcyclobutanecarboxylic acid (CAS Number: 57252-83-2) is a cycloalkane derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, chemical properties, and biological implications, supported by relevant data tables and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.142 g/mol
Density 1.105 g/cm³
Boiling Point 194°C at 760 mmHg
Flash Point 87.7°C
LogP 1.117

These properties indicate that the compound is relatively stable under standard conditions, which is essential for its use in biological studies.

Synthesis

The synthesis of this compound typically involves cycloaddition reactions. A notable method includes the cycloaddition of allene to acrylonitrile, followed by selective hydrogenation, yielding the desired carboxylic acid with a reported yield of approximately 70% . The compound can also be derived from various intermediates through hydrolysis and other organic transformations.

Research indicates that this compound may influence biological systems through its interaction with various proteins and enzymes. Its conformational rigidity allows it to serve as a conformationally restricted analog of amino acids, particularly threonine, which can impact peptide and protein interactions.

Case Studies

  • Peptide Interaction Studies : In studies aimed at understanding the impact of conformational rigidity on biological activity, both cis and trans isomers of related compounds were synthesized and evaluated. The differences in pKa values between these isomers suggest that stereochemistry significantly affects their interactions with biological targets, which could extend to this compound.
  • Neuropharmacological Applications : A related compound, syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid, was investigated as a potential radiotracer for brain tumor imaging. This study highlighted the importance of structural modifications in enhancing binding affinity to specific receptors in the nervous system . Although not directly studying this compound, it underscores the relevance of cyclobutane derivatives in neuropharmacology.

Properties

IUPAC Name

3-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXHOVJKNATDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205862
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57252-83-2
Record name 3-Methylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57252-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methylcyclobutanecarboxylic acid
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3-Methylcyclobutanecarboxylic acid
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3-Methylcyclobutanecarboxylic acid
Reactant of Route 5
3-Methylcyclobutanecarboxylic acid
Reactant of Route 6
3-Methylcyclobutanecarboxylic acid

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